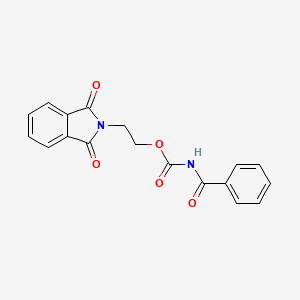
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate, also known as BEB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
作用機序
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is not fully understood. However, it has been suggested that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate exerts its biological activity through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in lab experiments is its high potency and selectivity towards certain enzymes and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these enzymes and developing new anticancer agents. However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate. One direction is to further investigate the mechanisms of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in order to develop more potent and selective inhibitors of certain enzymes and cancer cells. Another direction is to explore the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in combination with other drugs for the treatment of cancer. Additionally, the development of new formulations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate with improved solubility could enhance its potential as a therapeutic agent.
合成法
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can be synthesized through a multi-step process, starting with the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with benzoyl chloride to form 2-(benzoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindole. This intermediate is then reacted with ethyl chloroformate to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate.
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In drug discovery, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been used as a lead compound for the development of new anticancer agents. In cancer research, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-15(12-6-2-1-3-7-12)19-18(24)25-11-10-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUYMMATQQJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)
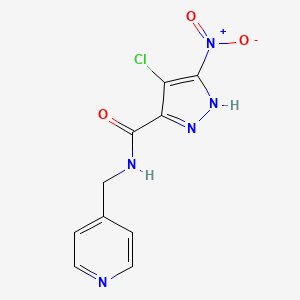
![N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5964013.png)
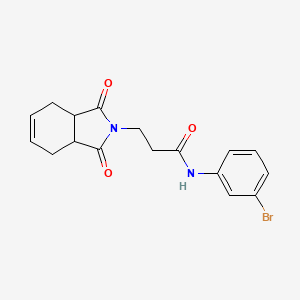
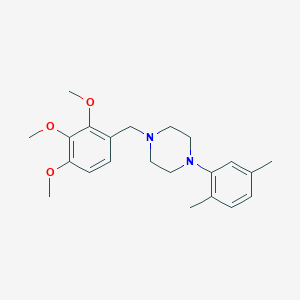
![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)
![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![6-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5964059.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)
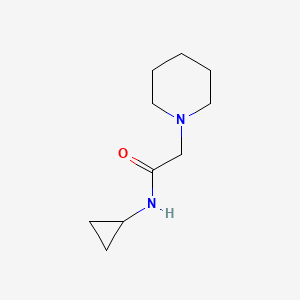
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)
![N-(2-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5964088.png)